

# structure of 4-tert-Butylphenyl isothiocyanate

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## Compound of Interest

Compound Name: 4-tert-Butylphenyl isothiocyanate

Cat. No.: B093704

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An In-depth Technical Guide to the Structure, Properties, and Applications of **4-tert-Butylphenyl isothiocyanate**

## Abstract

**4-tert-Butylphenyl isothiocyanate** (4-tBPI) is an aromatic isothiocyanate featuring a sterically demanding tert-butyl group in the para position of the phenyl ring. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the electronic effects of its constituent functional groups, which dictate its chemical reactivity, particularly the electrophilic nature of the isothiocyanate moiety. Furthermore, this document outlines key applications in analytical chemistry as a derivatization agent and in synthetic chemistry as a versatile building block for pharmaceuticals and agrochemicals, where the tert-butyl group is instrumental in modulating molecular properties. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting.

## Molecular and Electronic Structure

**4-tert-Butylphenyl isothiocyanate** is a bifunctional organic compound characterized by a rigid aromatic core and a reactive isothiocyanate group. Its structure is fundamental to its chemical behavior and utility.

The core structure consists of a benzene ring substituted at the 1- and 4-positions. A tert-butyl group,  $-\text{C}(\text{CH}_3)_3$ , is attached at one end, and an isothiocyanate group,  $-\text{N}=\text{C}=\text{S}$ , is at the other. The molecular formula is  $\text{C}_{11}\text{H}_{13}\text{NS}$ .<sup>[1][2]</sup>

### Key Structural Features:

- **Isothiocyanate Group (-N=C=S):** This functional group is the primary site of reactivity. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack.<sup>[3]</sup>
- **Phenyl Ring (-C<sub>6</sub>H<sub>4</sub>-):** The aromatic ring provides a rigid scaffold and participates in electronic resonance. It separates the bulky tert-butyl group from the reactive isothiocyanate moiety.
- **tert-Butyl Group (-C(CH<sub>3</sub>)<sub>3</sub>):** This large, non-polar group significantly influences the molecule's physical properties. It imparts high lipophilicity (fat-solubility) and provides steric hindrance. In drug development, incorporating a tert-butyl group can enhance metabolic stability by preventing enzymatic degradation at or near its position.<sup>[4]</sup>

### Electronic Effects:

The tert-butyl group acts as a weak electron-donating group through an inductive effect, which slightly increases the electron density on the phenyl ring.<sup>[4]</sup> This electronic influence, however, is secondary to the dominant electrophilic character of the isothiocyanate carbon, which remains the focal point for chemical reactions.

Caption: Molecular structure of **4-tert-Butylphenyl isothiocyanate**.

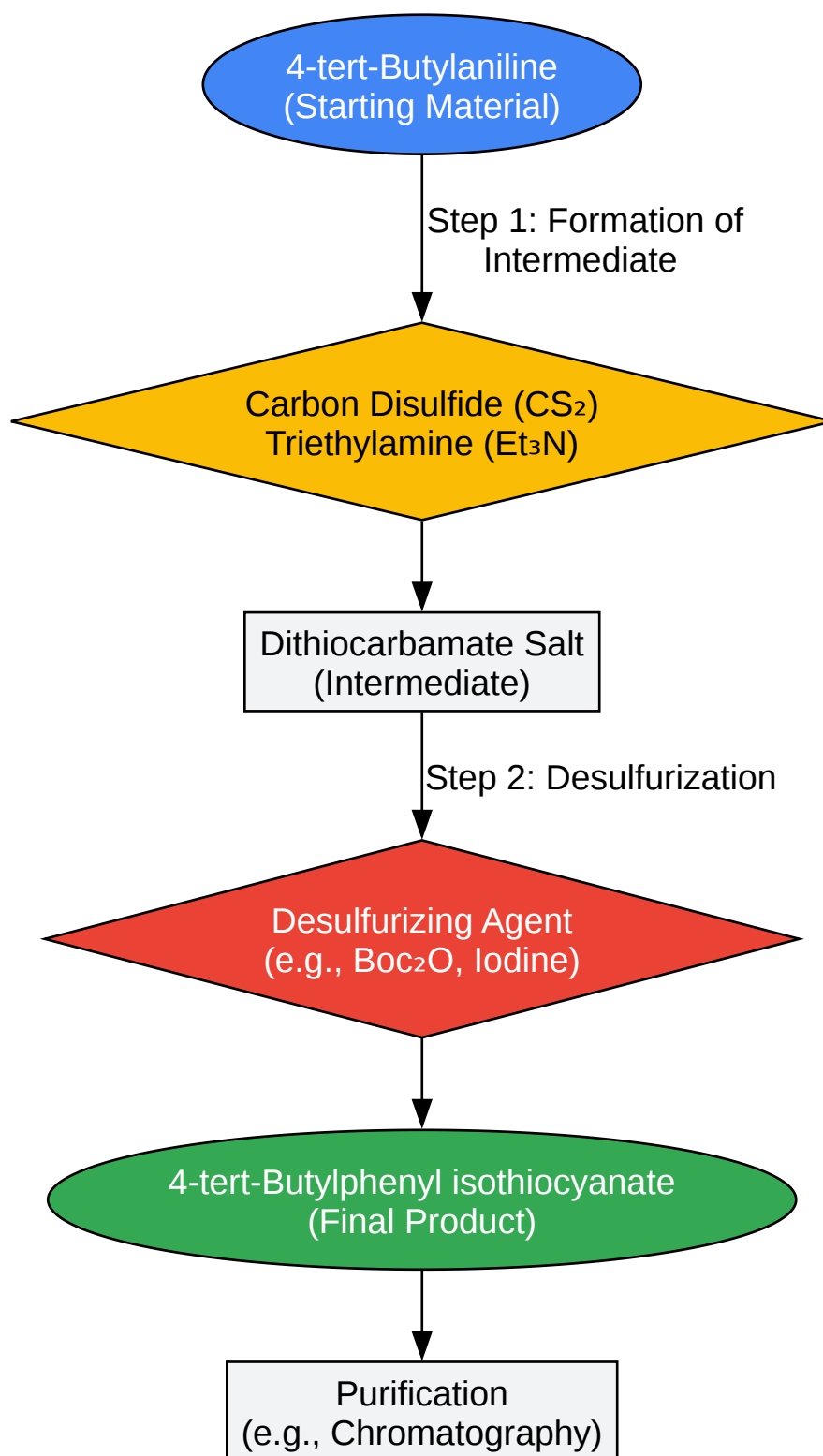
## Physicochemical Properties

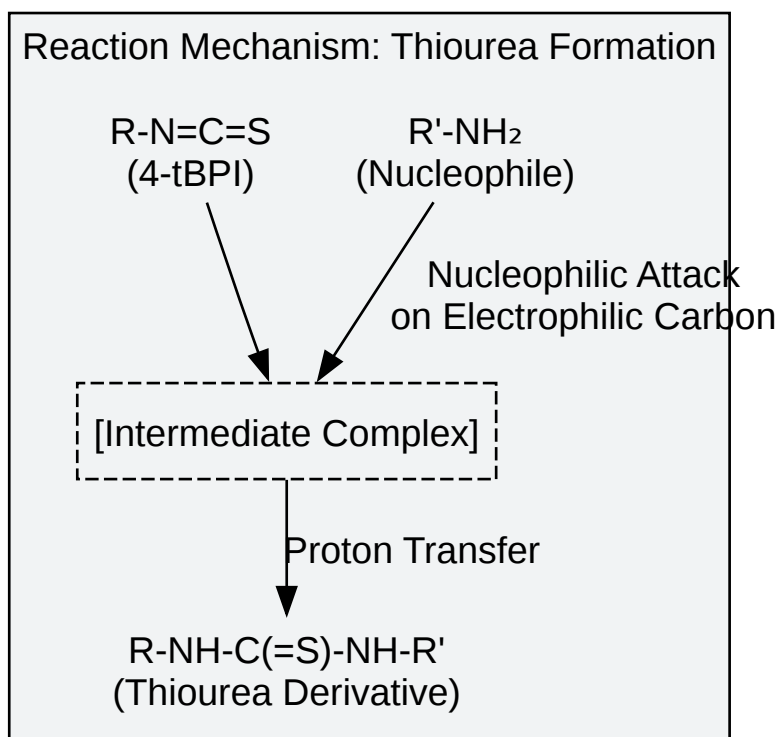
The physical and chemical properties of 4-tBPI are summarized in the table below, providing essential data for laboratory use.

Property	Value	Reference
CAS Number	19241-24-8	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NS	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	191.29 g/mol	<a href="#">[2]</a> <a href="#">[6]</a>
Appearance	Solid	<a href="#">[5]</a>
Melting Point	41-42 °C	<a href="#">[5]</a>
Boiling Point	275-277 °C	<a href="#">[5]</a>
SMILES	CC(C) (C)C1=CC=C(C=C1)N=C=S	<a href="#">[1]</a>
InChIKey	OCGNNCBNRBTUCG- UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Manufacturing

The most common and efficient synthesis of aryl isothiocyanates involves the conversion of the corresponding primary amine. The synthesis from 4-tert-butylaniline is a well-established method.[\[7\]](#)[\[8\]](#) This process generally involves the reaction of the amine with a thiocarbonyl transfer reagent, such as carbon disulfide (CS<sub>2</sub>), to form a dithiocarbamate salt intermediate, which is then desulfurized to yield the final isothiocyanate product.[\[7\]](#)





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